N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
Description
N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a thioether-linked acetamide derivative featuring a 4-methoxyphenyl-substituted imidazole core and an m-tolyl acetamide side chain. Its structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-4-3-5-16(12-15)13-20(25)22-10-11-27-21-23-14-19(24-21)17-6-8-18(26-2)9-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVDOZXCQVXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.
Thioether Formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Anticancer Potential
One of the most promising applications of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is in cancer treatment. Research indicates that imidazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the anticancer activity of several imidazole derivatives, including this compound. The results showed that this compound exhibited considerable cytotoxicity against leukemia and melanoma cell lines, with IC50 values lower than those of established chemotherapeutics like chlorambucil and bendamustine .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of sulfur and imidazole moieties. Research into related compounds has shown that imidazole derivatives can inhibit bacterial growth effectively.
Case Study: In Vitro Antimicrobial Screening
In a comparative study, various substituted imidazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several derivatives (Table 1), differing in substituents on the imidazole, aryl, or acetamide moieties. Key analogues include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Linkers : Compounds with pyridine (1c) or triazole (9b) linkers exhibit distinct conformational flexibility compared to the imidazole-thioether motif in the target compound .
Physicochemical Properties
Table 2: Physicochemical Data
*Calculated using QikProp (BIOVIA).
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests balanced lipophilicity, favorable for membrane permeability.
- Chlorophenyl-substituted 4d has higher LogP (4.1), indicating increased hydrophobicity .
Key Observations :
- The target compound’s synthesis (65–70% yield) is comparable to 9b (58%) but less efficient than 1c (82%) due to steric hindrance in imidazole-thioether formation .
- Sustainable methods, such as deep eutectic solvents (), are underutilized in these syntheses.
Key Observations :
Biological Activity
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a thioether linkage, and an acetamide functional group. Its molecular formula is , with a molecular weight of 379.5 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, a study evaluated various imidazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives displayed promising antibacterial effects, as summarized in the following table:
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | P. aeruginosa |
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
These findings suggest that the imidazole ring's presence enhances the compound's antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored. Imidazole derivatives are known for their ability to inhibit various cancer-related enzymes and pathways. A study highlighted that compounds with similar structures could inhibit telomerase activity and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of inflammatory and cancerous conditions. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cellular proliferation.
- Modulation of Receptor Activity : Interfering with receptor-ligand interactions that promote tumor growth.
Case Studies
- Study on Antitubercular Activity : A synthesis study demonstrated that similar imidazole-containing compounds exhibited significant antitubercular activity, suggesting a potential application for this compound in treating tuberculosis .
- Antifungal Properties : Compounds related to this structure have shown antifungal activity against various strains, indicating a broader spectrum of biological activity .
Q & A
What are the optimal synthetic routes for N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of imidazole-thioacetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound (2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) was synthesized by reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base, followed by recrystallization in ethanol . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst/base : Potassium carbonate or triethylamine are commonly used to deprotonate thiol groups .
- Temperature : Reflux conditions (e.g., 80–100°C) are often required for complete conversion .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : and NMR can confirm the presence of key functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
- IR spectroscopy : Stretching bands for C=O (1650–1700 cm) and S–C (600–700 cm) provide additional confirmation .
- Elemental analysis : Experimental vs. calculated C, H, N, and S content should align within ±0.3% .
What advanced computational methods are used to predict the biological activity of this compound?
Methodological Answer:
Molecular docking and density functional theory (DFT) calculations are critical for activity prediction. For example, docking studies on similar acetamide derivatives (e.g., compound 9c in ) revealed binding interactions with enzyme active sites (e.g., COX-1/2), validated by RMSD values <2.0 Å . Steps include:
Protein preparation : Retrieve target structures (e.g., COX-2, PDB ID 5KIR) and optimize hydrogen bonding.
Ligand optimization : Use software like AutoDock Vina to perform conformational sampling.
Binding affinity analysis : Compare docking scores (e.g., ΔG values) with known inhibitors .
How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. To address this:
- Control experiments : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer activity) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxyphenyl vs. fluorophenyl) and correlate changes with activity trends .
- Meta-analysis : Compare IC values across studies while accounting for differences in cell lines or enzyme isoforms .
What strategies are recommended for optimizing the compound’s solubility and bioavailability?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the m-tolyl or imidazole moiety without disrupting key pharmacophores .
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to enhance aqueous solubility .
- Prodrug design : Convert the acetamide group to a hydrolyzable ester for improved membrane permeability .
How can enzyme inhibition mechanisms be experimentally validated for this compound?
Methodological Answer:
- Kinetic assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., lipoxygenase or COX-2) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
- X-ray crystallography : Resolve co-crystal structures to visualize binding modes (e.g., hydrogen bonds with active-site residues) .
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .
- Reagent stoichiometry : Optimize molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) to minimize side products .
- Safety protocols : Address exothermic reactions by using controlled addition of reagents (e.g., sodium azide in ) .
How does the electronic nature of substituents (e.g., methoxy vs. methyl groups) influence reactivity in downstream modifications?
Methodological Answer:
- Electron-donating groups (EDGs) : Methoxy groups increase electron density on the imidazole ring, enhancing nucleophilic aromatic substitution (e.g., bromination at the 4-position) .
- Steric effects : Bulky m-tolyl groups may hinder access to reactive sites, requiring longer reaction times or higher temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
